molecular formula C9H9NO B031649 1-Methyl-2-indolinone CAS No. 61-70-1

1-Methyl-2-indolinone

Numéro de catalogue: B031649
Numéro CAS: 61-70-1
Poids moléculaire: 147.17 g/mol
Clé InChI: RSQUAQMIGSMNNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Methyl-2-indolinone (CAS 61-70-1), also known as N-Methyloxindole, is a heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol . Structurally, it consists of a bicyclic system featuring a γ-lactam ring fused to a benzene ring, with a methyl group substituting the nitrogen atom at the 1-position . This substitution differentiates it from simpler indolinones and influences its physicochemical and biological properties.

The compound has garnered attention in medicinal chemistry due to its role as a precursor or active moiety in bioactive molecules. For example, (E)-3-(30-methyl-20-butenylidene)-1-methyl-2-indolinone derivatives exhibit cholinesterase inhibitory activity, interacting with key residues like Asn228 in butyrylcholinesterase (BuChE) . Additionally, this compound has been utilized in synthetic methodologies, such as the reduction of N-phenylamides using phenyl-substituted hydrosilanes, highlighting its reactivity in deoxygenation reactions .

Activité Biologique

1-Methyl-2-indolinone is a compound belonging to the indolinone family, which has garnered attention for its diverse biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Synthesis

The synthesis of this compound typically involves several chemical reactions, including cyclization and functionalization processes. Various synthetic routes have been explored to enhance yield and purity, with modifications allowing for the introduction of different substituents that can affect biological activity.

Anticancer Properties

This compound has shown significant antiproliferative effects against multiple cancer cell lines. Research indicates that it can inhibit cell growth through various mechanisms, including the induction of apoptosis and modulation of cell cycle progression.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Cell LineGI50 (µM)Mechanism of Action
Jurkat (Leukemia)2.04Induction of apoptosis
MCF7 (Breast)1.15Cell cycle arrest in G2-M phase
HT-29 (Colon)3.09Oxidative stress and DNA damage

The GI50 values represent the concentration at which cell growth is inhibited by 50%. For instance, a study reported that a derivative of this compound exhibited a GI50 value of 1.15 µM against Jurkat cells, indicating potent antiproliferative activity .

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells by activating caspases and promoting mitochondrial dysfunction.
  • Cell Cycle Arrest : Studies indicate that treatment with this compound leads to an accumulation of cells in the G2-M phase, suggesting interference with cell cycle regulation .
  • Oxidative Stress : The compound induces oxidative stress in cancer cells, leading to DNA damage and subsequent cell death .

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

  • Study on Jurkat Cells : In a controlled experiment, treatment with this compound resulted in significant apoptosis as evidenced by increased subG0 populations (indicative of dead cells) and decreased G2-M populations compared to untreated controls .
  • Combination Therapy : Research exploring combination therapies involving this compound with other chemotherapeutic agents has shown enhanced cytotoxic effects, suggesting potential for use in multi-drug regimens.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. For instance:

  • Substituent Effects : The introduction of various functional groups at specific positions on the indolinone ring can enhance or diminish its anticancer properties. Compounds with methyl substitutions generally exhibit improved efficacy compared to their unsubstituted counterparts .

Applications De Recherche Scientifique

Anticancer Applications

1-Methyl-2-indolinone and its derivatives have emerged as promising candidates in cancer therapy due to their ability to inhibit specific biological pathways involved in tumor growth.

Case Studies

  • Hybrid Compounds : Recent research synthesized new 2-indolinone-indole hybrid compounds that displayed cytotoxic effects against pancreatic and colon cancer cell lines. Notably, compound 26 showed an IC50 value of 0.16 µM against HCT-116 cells, outperforming the standard sunitinib malate .
  • Bis-Indolinone Derivatives : A series of bis-indolinone compounds were evaluated against 60 human cancer cell lines, revealing significant activity against CNS tumors with mean GI50 values as low as 0.91 µM for the most effective derivatives .

Antimicrobial and Other Biological Activities

Beyond anticancer properties, this compound exhibits a range of biological activities that make it valuable in various therapeutic areas.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, showing effectiveness against various pathogens. Its derivatives have been noted for their potential as antibacterial and antifungal agents .

Other Therapeutic Applications

  • Antimalarial Agents : Some derivatives have demonstrated activity against malaria parasites, indicating potential for development into antimalarial drugs.
  • NAD(P)H-quinone oxidoreductase 1 Inducers : This property suggests a role in protecting cells from oxidative stress .
  • HIV Integrase Inhibitors : Certain analogs have shown promise as inhibitors of HIV integrase, contributing to antiviral strategies .

Summary Table of Applications

Application AreaSpecific UseNotable Compounds/Results
AnticancerRTK inhibitorsCompound 26: IC50 = 0.16 µM on HCT-116
AntimicrobialAntibacterial/Fungal agentsVarious derivatives with broad-spectrum activity
AntimalarialPotential antimalarial drugsActive against malaria parasites
HIV TreatmentHIV integrase inhibitorsCertain analogs show inhibitory effects
Oxidative Stress ProtectionInducers of NQO1Enhances cellular protection mechanisms

Comparaison Avec Des Composés Similaires

Structural Analogs and Physicochemical Properties

The following table compares 1-Methyl-2-indolinone with structurally related indolinones and isoindolinones:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 61-70-1 C₉H₉NO 147.18 1-methyl substitution on γ-lactam
2-Methylindoline 6872-06-6 C₉H₁₁N 133.19 Saturated indoline with 2-methyl group
6-Hydroxy-2-methylisoindolin-1-one 1344701-44-5 C₉H₉NO₂ 163.18 2-methyl and 6-hydroxy substitutions
1-Ethyl-1H-indole 10604-59-8 C₁₀H₁₁N 145.20 Ethyl substitution on indole nitrogen

Key Observations :

  • This compound vs. 2-Methylindoline: The former has an unsaturated lactam ring, while the latter is a saturated indoline. This difference impacts reactivity; this compound participates in hydrogen bonding due to its carbonyl group, whereas 2-Methylindoline is more nucleophilic .
  • Isoindolinones (e.g., 6-Hydroxy-2-methylisoindolin-1-one): These feature a γ-lactam fused to a benzene ring but differ in substitution patterns.

Cholinesterase Inhibition

This compound derivatives, such as (E)-3-(30-methyl-20-butenylidene)-1-methyl-2-indolinone, act as non-competitive BuChE inhibitors by forming hydrogen bonds with Asn226. In contrast, the unmethylated analog (E)-3-(30-methyl-20-butenylidene)-2-indolinone shows weaker inhibitory activity, emphasizing the importance of the 1-methyl group .

Angiokinase Inhibition

This suggests that bulky substitutions (e.g., methoxycarbonyl) at the 6-position enhance target specificity .

Reduction Reactions

This compound is synthesized via amide reduction using hydrosilanes (e.g., PMHS, TMDS) catalyzed by B(C₆F₅)₃. This method contrasts with the synthesis of isoindolinones, which often involve cascade reactions of 2-acylbenzonitriles with nucleophiles .

Decarboxylation

Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate, a related compound, is synthesized via Krapcho decarboxylation of malonate precursors. This method highlights the versatility of indolinone derivatives in accessing quaternary carbon centers .

Propriétés

IUPAC Name

1-methyl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQUAQMIGSMNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209850
Record name 2-Indolinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61-70-1
Record name 1-Methyl-1,3-dihydroindol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyloxindole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-indolinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Indolinone, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLOXINDOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BKN6HNS2AW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A stirred mixture of sodium hydride (60%, 31 g, 0.79 mol) in dry xylene (500 mL), under a nitrogen atmosphere, was heated to reflux for 30 min. 1,3-Dihydro-indol-2-one 16a (100 g, 0.75 mol) was then slowly added via an addition funnel and stirred at reflux for 1.5 hours. Dimethyl sulfate (104 g, 0.83 mol) was added drop-wise, whereupon the resulting homogeneous solution was refluxed for an additional 2 hours. After cooling to room temperature, the reaction mixture was washed with water, dried over Na2SO4, and concentrated under reduced pressure to afford 1-methyl-1,3-dihydro-indol-2-one 16b (74 g, 67.3%). 1H NMR (300 MHz, CDCl3) δ 7.23-7.31 (m, 2H), 7.04 (t, J=7.5 Hz, 1H), 6.82 (d, J=7.8 Hz, 1H), 3.52 (s, 2H), 3.21 (s, 3H).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
104 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 1.2 g (3.7 mmol) of 3-methylsulfanyl-4-(t-butyldimethylsilyloxy)-methyl-1,3-dihydro-indol-2-one in THF (25 mL) was stirred with saturated ammonium chloride solution (20 mL), and activated zinc dust (5 g) was added. The mixture was stirred for 60 h at rt. The organic phase was separated, dried over MgSO4 and concentrated to give 1.16 g of impure 4-t-butyldimethylsilyloxy)methyl-1,3-dihydro-indol-2-one as an off-white solid: 1H NMR (DMSO-d6): δ 0.11 (s, 6H), 0.86 (s, 9H), 3.42 (s, 2H), 4.67 (s, 2H), 6.74 (d, J=7.7 Hz, 1H), 695 (d, J=7.7 Hz, 1H) 7.18 (t, J=7.7 Hz, 1H), 10.40 (s, 1H). A solution of 0.64 g (2.3 mmol) of 4-(t-butyldimethylsilyloxy)methyl-1,3-dihydro-indol-2-one in DMF dimethylacetal (5 mL) was heated to 100° C. for 1 h. The excess DMF dimethylacetal was removed under high vacuum, and the resulting dark oil was chromatographed on silica gel, eluting with EtOAc, to give 0.34 g (44%) of 3-dimethylaminomethylene-4-(t-butyldimethyl-silyloxy)methyl-1,3-dihydro-indol-2-one as a white solid: 1H NMR (DMSO-d6): δ −0.03 (s, 6H), 0.81 (s, 9H), 3.29 (s, 6H), 4.64 (s, 2H), 6.66 (d, J=7.3 Hz, 1H), 6.73 (d, J=7.3 Hz, 1H), 6.79 (t, J=7.3 Hz, 1H), 7.76 (s, 1H), 9.97 (s, 1H) ); APCI−MS m/z 333 (M+1)+. A solution of 0.115 g (0.34 mmol) of 3-dimethylaminomethylene-4-(t-butyldimethylsilyloxy)methyl-1,3-dihydro-indol-2-one in ethanol (10 mL) was treated with 0.076 g (0.34 mmol) N-methylsulfanilamide hydrochloride. The solution was refluxed for 0.5 h and cooled to rt. The resulting yellow precipitate was isolated by filtration, washed with ethanol and dried to yield 0.048 g (38%) of the title compound: 1H NMR (DMSO-d6): δ 2.37 (d, J=5.0 Hz, 3H), 4.67 (s, 2H), 5.3 (bs, 1H), 6.78 (d, J=7.5 Hz, 1H), 6.93 (d, J=7.5 Hz, 1H), 6.99 (t, J=7.5 Hz, 1H), 7.33 (q, J=5.0 Hz, 1H), 7.44 (d, J=8.6 Hz, 2H), 7.71 (d, J=8.6 Hz, 2H), 8.32 (d, J=12.2 Hz, 1H), 10.67 (s, 1H), 11.26 (d, J=12.2 Hz, 1H); APCI−MS m/z 358 (M−1)−. Anal. Calcd for C17H17N3O4S: C, 56.81, H, 4.77; N, 11.69, S, 8.92. Found C, 56.89, H, 4.81; N, 11.70; S, 8.84.
Name
3-methylsulfanyl-4-(t-butyldimethylsilyloxy)-methyl-1,3-dihydro-indol-2-one
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Add diethyl azodicarboxylate (DEAD, 8.0 g, 44.9 mmol) dropwise to a solution of indolin-2-one (4.0 g, 30.0 mmol), methanol (1.4 g, 44.9 mmol) and triphenylphosphine (12.0 g, 44.9 mmol) in THF (40 mL) at 0° C., stir the reaction at room temperature overnight. Concentrate under reduced pressure, purify the resulting residue with flash chromatography (silica gel, EtOAc:PE=1:3) to afford the title compound (2.6 g, 59.1%). MS: (M+1): 148.2.
Name
diethyl azodicarboxylate
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
59.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Methyl-2-indolinone
1-Methyl-2-indolinone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.